molecular formula C18H18ClN3O2 B3008352 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea CAS No. 634164-44-6

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea

Cat. No. B3008352
CAS RN: 634164-44-6
M. Wt: 343.81
InChI Key: MNZGDGLNNOFWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea is a synthetic compound that has gained attention in scientific research due to its potential medical applications. This compound is commonly referred to as CDUP, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Polymer Chemistry Applications

A study by Makiuchi et al. (2015) explored the substituent effect of N-aryl-N′-pyridyl ureas, including compounds similar to the one , as thermal latent initiators for the ring-opening polymerization of epoxides. The research found that such ureas, when used as initiators, allow for controlled polymerization processes due to their thermal latency, influenced by the electron-withdrawing nature of substituents on the aromatic ring. This property is crucial for developing advanced polymer materials with tailored characteristics (Makiuchi, Sudo, & Endo, 2015).

Pharmacological Research

In the realm of pharmacology, compounds bearing structural similarities to "3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea" have been investigated for their potential as anti-cancer agents. Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation by affecting the eIF2·GTP·tRNA(i)(Met) ternary complex abundance. This research underscores the therapeutic potential of such compounds in cancer treatment (Denoyelle et al., 2012).

Materials Science

Shkir et al. (2018) conducted a computational study assessing the electro-optic properties of a novel chalcone derivative, which shares a similar structural framework. This research highlights the compound's promising applications in nonlinear optics, evidenced by its superior second and third harmonic generation values compared to urea. The findings suggest potential uses in optoelectronic device fabrications due to its high nonlinear optical (NLO) response and stability (Shkir et al., 2018).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-16-9-7-15(8-10-16)22(17-6-3-11-20-17)18(23)21-14-5-2-4-13(19)12-14/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGDGLNNOFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea

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